Nocardamine

描述

Nocardamine has been reported in Streptomyces wadayamensis, Streptomyces, and other organisms with data available.

may act as siderophore in Streptomyces

a siderophore isolated from Actinomycete; structure in first source

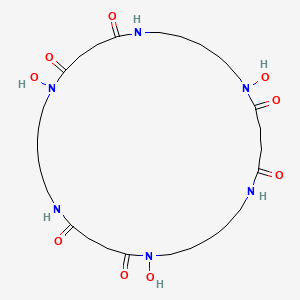

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKCCADZVLTPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181161 | |

| Record name | Nocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26605-16-3 | |

| Record name | Desferrioxamine E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26605-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCARDAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q645668975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of Nocardamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardamine, also known as Desferrioxamine E, is a cyclic trihydroxamate siderophore produced by various microorganisms, including species of Streptomyces, Nocardia, and Pseudomonas.[1][2][3] As a high-affinity iron (Fe³⁺) chelator, it plays a crucial role in microbial iron acquisition.[4][5][6] Beyond its primary biological function as a siderophore, this compound has garnered significant interest in the scientific community for its diverse and potent bioactivities. These include antimicrobial, anticancer, and antioxidant properties, as well as the ability to modulate cellular signaling pathways.[7][8][9] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic peptide belonging to the ferrioxamine class of siderophores.[1][10] Its structure consists of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid, forming a 33-membered ring.[11] This unique cyclic architecture is responsible for its high affinity and selectivity for ferric iron.

| Identifier | Value | Source |

| IUPAC Name | 1,12,23-trihydroxy-1,6,12,17,23,28-hexaazacyclotritriacontane-2,5,13,16,24,27-hexone | [1][12] |

| Synonyms | Desferrioxamine E, Proferrioxamine E | [1][10] |

| CAS Number | 26605-16-3 | [1][10] |

| Molecular Formula | C₂₇H₄₈N₆O₉ | [1][13] |

| Molecular Weight | 600.7 g/mol | [1][13] |

| Canonical SMILES | C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | [13] |

| InChI Key | NHKCCADZVLTPPO-UHFFFAOYSA-N | [1][10] |

Table 1: Chemical Identifiers for this compound.

The physicochemical properties of this compound are critical for its handling, formulation, and application in experimental settings.

| Property | Description | Source |

| Appearance | White to off-white solid | [3][14] |

| Purity | ≥70% to >95% (depending on supplier) | [1][10][13] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Dichloromethane, and Water (with heating) | [1][10][12][13] |

| Storage | Store at -20°C under desiccating conditions | [3][12][14] |

| Stability | ≥4 years at -20°C | [12] |

Table 2: Physicochemical Properties of this compound.

Biological Activity and Quantitative Data

This compound's primary and most studied activity is its function as a siderophore, exhibiting a very high affinity for ferric iron (Ka ≈ 10³² M⁻¹).[6] This iron-chelating capability is the foundation for many of its other biological effects.

Antimicrobial and Antimalarial Activity

By sequestering iron, an essential nutrient for microbial growth, this compound demonstrates antimicrobial properties.[4][7] It is particularly effective against Mycobacterium species, where it inhibits biofilm formation.[1][10] This effect can be reversed by the addition of iron, confirming the mechanism of iron starvation.[1][10] Its iron-chelating ability also confers potent antimalarial activity against Plasmodium falciparum by depriving the parasite of necessary iron.[4]

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines.[1][8][10] This anticancer activity is also linked to its ability to chelate iron, which is a critical cofactor for enzymes involved in cell proliferation and DNA replication.

The following table summarizes the key quantitative data for this compound's biological activities.

| Activity Type | Assay/Organism | Metric | Value | Source |

| Iron Chelation | Chrome Azurol S (CAS) Assay | IC₅₀ | 9.9 µM | [1][10] |

| Antimalarial | Plasmodium falciparum 3D7 | IC₅₀ | 1.5 µM | [4] |

| Antimicrobial | Mycobacterium smegmatis (Biofilm) | MIC | 10 µM | [1][10] |

| Antimicrobial | Mycobacterium bovis (Biofilm) | MIC | 10 µM | [1][10] |

| Cytotoxicity | T47D (Human Breast Cancer) | IC₅₀ | 6 µM | [1][10] |

| Cytotoxicity | SK-MEL-28 (Human Melanoma) | IC₅₀ | 12 µM | [1][10] |

| Cytotoxicity | RPMI-7951 (Human Melanoma) | IC₅₀ | 14 µM | [1][10] |

| Cytotoxicity | SK-MEL-5 (Human Melanoma) | IC₅₀ | 18 µM | [1][10] |

Table 3: Quantitative Biological Activity Data for this compound.

Biosynthesis and Regulation

This compound is a secondary metabolite synthesized by various bacteria, with its production being tightly regulated by the availability of iron in the environment.[5] In iron-deficient conditions, the biosynthesis of this compound is upregulated to facilitate iron scavenging.[5] Conversely, when iron is abundant, its synthesis is repressed.[5][15] This regulation is often controlled by an iron-dependent regulatory protein (IdeR), which binds to the promoter region of the this compound biosynthetic gene cluster (often referred to as the des operon) and suppresses transcription in the presence of iron.[15]

Caption: Regulation of this compound biosynthesis by iron availability.

Modulation of Cellular Signaling Pathways

Recent research has uncovered a novel role for this compound in protecting mammalian cells from oxidative stress. Specifically, in periodontal ligament stem cells (PDLSCs), this compound was found to counteract the detrimental effects of hydrogen peroxide (H₂O₂)-induced oxidative stress.[9] This protective effect is mediated through the modulation of the ERK/Wnt signaling pathway. This compound treatment leads to an increase in the phosphorylation of ERK (p-ERK), which in turn promotes the nuclear translocation of β-catenin, a key component of the Wnt signaling pathway.[9] This cascade ultimately restores the osteogenic differentiation potential of the stem cells that was impaired by oxidative stress.[9]

Caption: this compound's modulation of the ERK/Wnt signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Chrome Azurol S (CAS) Assay for Siderophore Activity

This universal colorimetric assay is used to detect the iron-chelating ability of siderophores.[13]

Principle: Siderophores with a higher affinity for iron than the CAS dye will remove iron from a blue Fe-CAS-HDTMA complex, causing a color change to orange/yellow.[3][13]

Protocol:

-

Prepare CAS Assay Solution:

-

Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.[3]

-

Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[3]

-

Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.[3]

-

Slowly mix Solution A with Solution B, then slowly add Solution C while stirring constantly. The final solution should be dark blue. Autoclave and store in the dark.[3][7]

-

-

Prepare CAS Agar Plates:

-

Assay:

-

Interpretation:

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][10]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[10][17]

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[10][18]

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[5][10]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][19] The plate may be shaken on an orbital shaker for 15 minutes to aid dissolution.[5]

-

Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

-

Data Analysis: Calculate cell viability as a percentage relative to an untreated control. IC₅₀ values can be determined by plotting viability against the log of this compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][15]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid broth medium. Growth is assessed after incubation.[15]

Protocol:

-

Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[6][8] Typically, 100 µL of broth is added to each well, and 100 µL of the this compound stock is added to the first column and serially diluted across the plate.[6]

-

Prepare Inoculum: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[9]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).[8]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

-

Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.[15]

Conclusion

This compound stands out as a fascinating natural product with a well-defined chemical structure that underpins its potent and varied biological activities. Its high-affinity iron chelation is central to its antimicrobial and anticancer effects. Furthermore, the recent discovery of its ability to modulate critical cell signaling pathways, such as the ERK/Wnt cascade, opens new avenues for therapeutic research, particularly in the context of diseases driven by oxidative stress. The standardized protocols provided herein offer a robust framework for researchers to further explore and harness the therapeutic potential of this remarkable siderophore.

References

- 1. ixcellsbiotech.com [ixcellsbiotech.com]

- 2. promocell.com [promocell.com]

- 3. journals.asm.org [journals.asm.org]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. pubcompare.ai [pubcompare.ai]

- 8. protocols.io [protocols.io]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. oricellbio.com [oricellbio.com]

- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. e-century.us [e-century.us]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

A Technical Guide to Nocardamine Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nocardamine biosynthesis pathway in the genus Streptomyces. This compound, a cyclic hydroxamate siderophore, is a secondary metabolite with significant potential in clinical applications due to its strong iron-chelating properties. This document details the genetic and enzymatic basis of its production, the regulatory mechanisms governing its synthesis, and key experimental methodologies for its study.

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. The biosynthesis originates from the precursor L-lysine and involves a conserved gene cluster. In Streptomyces, this cluster is often referred to as the des or noc gene cluster.

The core biosynthetic steps are as follows:

-

Lysine Decarboxylation: The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by a pyridoxal-phosphate-dependent lysine/ornithine decarboxylase, encoded by the nocA (also known as dfoJ or desA) gene.[1][2]

-

Hydroxylation of Cadaverine: The resulting cadaverine undergoes hydroxylation at one of its amino groups to form N-hydroxy-cadaverine. This step is carried out by an amine monooxygenase, the product of the nocB (or dfoA) gene.[1][2]

-

Acylation of N-hydroxy-cadaverine: N-hydroxy-cadaverine is then condensed with succinyl-CoA to generate N-hydroxy-N-succinylcadaverine (HSC).[1]

-

Iterative Condensation and Cyclization: Finally, three molecules of HSC are iteratively condensed and cyclized to form the macrocyclic structure of this compound. This crucial final step is catalyzed by a siderophore synthetase, encoded by the nocD (or dfoC) gene, which belongs to the IucA/IucC family of siderophore biosynthesis proteins.[1]

This compound Biosynthesis Pathway Diagram

Caption: The enzymatic cascade of this compound biosynthesis from L-lysine.

Genetic Organization and Regulation

The genes responsible for this compound biosynthesis are typically organized in a single operon. In Streptomyces coelicolor, for instance, the desABCD gene cluster directs the synthesis of desferrioxamines, including this compound (desferrioxamine E).[3] A putative transporter, encoded by a dfoS-like gene, is also often found within or near the biosynthetic gene cluster.

Regulation by Iron

The production of this compound is tightly regulated by the availability of iron. Under iron-replete conditions, the expression of the biosynthetic gene cluster is repressed. This regulation is primarily mediated by an iron-dependent regulatory protein known as IdeR (Iron-dependent Regulator), or its orthologs like DmdR1.[3]

IdeR acts as a repressor by binding to a specific DNA sequence, termed the "iron box," located in the promoter region of the noc/des operon. When intracellular iron concentrations are high, IdeR binds to Fe²⁺ as a cofactor, enabling it to bind to the iron box and block transcription. Conversely, under iron-limiting conditions, IdeR is unable to bind DNA, leading to the derepression of the operon and subsequent this compound production.[3] In Streptomyces avermitilis, the production of this compound was found to be completely suppressed by the addition of more than 5 μM ferric ions.[3]

Regulatory Pathway of this compound Biosynthesis

Caption: Iron-dependent regulation of the this compound biosynthetic operon by IdeR.

Quantitative Data on this compound Production

| Streptomyces Strain | Culture Conditions (Medium, Temp, Time) | This compound Titer (mg/L or µM) | Method of Quantification | Reference |

| S. atratus SCSIOZH16 | ISP2 medium, 28°C, 7 days | Data not explicitly tabled | HPLC-MS | [1] |

| S. avermitilis | ISP Medium 2, 28°C, 7 days | Suppressed by >5 µM Fe³⁺ | LC-MS | [3] |

| S. albus J1074 | R2YE medium, 30°C, 7 days | Detected upon heterologous expression | LC-MS | [4] |

Experimental Protocols

Gene Knockout in Streptomyces via Homologous Recombination

This protocol provides a general workflow for creating a gene deletion mutant in Streptomyces.

References

- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 4. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Nocardamine as a Siderophore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardamine, a cyclic hydroxamate siderophore produced by various actinomycetes, plays a critical role in microbial iron acquisition. Its high affinity for ferric iron (Fe³⁺) and its ability to be utilized as a xenosiderophore by a range of bacteria, including pathogenic species, make it a subject of significant interest in microbiology and drug development. This technical guide provides a comprehensive overview of the function of this compound as a siderophore, detailing its mechanism of iron chelation and transport, the associated signaling pathways, and its biosynthesis. Furthermore, this guide explores the potential of this compound as a "Trojan horse" for the targeted delivery of antimicrobial agents, a promising strategy in an era of increasing antibiotic resistance. Detailed experimental protocols and quantitative data are provided to facilitate further research in this field.

Introduction to Siderophores and this compound

Iron is an essential nutrient for most living organisms, serving as a cofactor for numerous enzymes involved in vital metabolic processes. However, in aerobic environments at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, limiting its bioavailability. To overcome this challenge, many microorganisms synthesize and secrete siderophores, which are low-molecular-weight, high-affinity iron-chelating molecules.

This compound, also known as Desferrioxamine E, is a cyclic trihydroxamate siderophore produced by various bacteria, including species of Nocardia and Streptomyces.[1] It is a robust iron scavenger with an exceptionally high affinity for Fe³⁺.[2] This high affinity allows organisms that produce or utilize this compound to effectively sequester iron from their environment, even in the presence of competing chelators.

Mechanism of Action: Iron Chelation and Transport

The primary function of this compound as a siderophore revolves around its ability to bind ferric iron with high specificity and facilitate its transport into the bacterial cell.

Iron Chelation

This compound is a cyclic molecule composed of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid. The three hydroxamate groups act as bidentate ligands, coordinating a single ferric iron atom in a 1:1 stoichiometry to form a stable octahedral complex known as ferri-nocardamine.[2] This chelation process solubilizes the ferric iron, making it available for uptake by the bacterium.

Transport of Ferri-Nocardamine

The transport of the ferri-nocardamine complex across the bacterial cell envelope is a highly specific and energy-dependent process. In Gram-negative bacteria, this process involves a series of proteins located in the outer membrane, periplasm, and inner membrane.

-

Outer Membrane Transport: In the well-studied bacterium Pseudomonas aeruginosa, the ferri-nocardamine complex is recognized and transported across the outer membrane by a specific TonB-dependent transporter (TBDT) called FoxA.[3][4] The binding of ferri-nocardamine to FoxA is a high-affinity interaction.[5] The energy for this transport is transduced from the cytoplasmic membrane to the outer membrane by the TonB-ExbB-ExbD complex.[6]

-

Periplasmic Transport and Inner Membrane Translocation: Once in the periplasm, the ferri-nocardamine complex is thought to be bound by a periplasmic binding protein, which then delivers it to an ATP-binding cassette (ABC) transporter in the inner membrane for translocation into the cytoplasm.

Intracellular Iron Release

Inside the cytoplasm, the ferric iron must be released from the this compound molecule to be utilized by the cell. For hydroxamate siderophores like this compound, this release is typically achieved through the reduction of Fe³⁺ to ferrous iron (Fe²⁺).[7][8] The Fe²⁺ ion has a much lower affinity for the siderophore and is readily released to enter the cell's metabolic pathways. The now iron-free this compound can potentially be recycled and secreted back out of the cell to chelate more iron.

Signaling and Regulation

The uptake of xenosiderophores like this compound is a tightly regulated process to ensure that the cell can efficiently acquire iron when needed while avoiding iron toxicity. This regulation occurs at the transcriptional level and involves a cell-surface signaling mechanism.

In P. aeruginosa, the presence of ferri-nocardamine in the extracellular environment is sensed by the FoxA transporter. This binding event initiates a signaling cascade that leads to the upregulation of the foxA gene itself. This signaling pathway involves the anti-sigma factor FoxI and the sigma factor FoxR.[9] Upon binding of ferri-nocardamine to FoxA, a conformational change is induced in the transporter, which is transmitted to the periplasmic N-terminal signaling domain of FoxA. This leads to the proteolytic cleavage of the anti-sigma factor FoxR, releasing the sigma factor FoxI into the cytoplasm. FoxI then directs RNA polymerase to the promoter of the foxA gene, leading to increased expression of the FoxA transporter. This positive feedback loop ensures a rapid and efficient uptake of this compound when it is available.[9] The entire system is also under the negative control of the global iron regulator Fur (Ferric uptake regulator). Under iron-replete conditions, Fur binds to the promoter regions of iron uptake genes, including foxA, and represses their transcription.[5]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process. The biosynthetic gene cluster for this compound has been identified in several bacteria, including Rouxiella badensis SER3.[9] This cluster typically contains four key genes: dfoS, dfoC, dfoA, and dfoJ.[9]

The proposed initial steps of the biosynthetic pathway are as follows:

-

Cadaverine formation: The enzyme lysine decarboxylase, encoded by the dfoJ gene, catalyzes the decarboxylation of lysine to produce cadaverine.[9]

-

Hydroxylation: An amine monooxygenase, encoded by the dfoA gene, hydroxylates one of the terminal amino groups of cadaverine to produce 1-amino-5-(N-hydroxy)-aminopentane.[9]

Subsequent enzymatic steps, likely involving enzymes encoded by dfoS and dfoC, are responsible for the succinylation and cyclization of three of these monomeric units to form the final cyclic this compound structure. The expression of these biosynthetic genes is also regulated by the iron status of the cell, typically being repressed under iron-rich conditions by the Fur protein.[10]

Data Presentation

The following table summarizes key quantitative data related to the function of this compound and other relevant siderophores.

| Siderophore | Producing/Utilizing Organism | Iron (Fe³⁺) Affinity Constant (M⁻¹) | Transporter | Dissociation Constant (Kd) of Siderophore-Transporter Complex | Uptake Kinetics (Km) | Uptake Kinetics (Vmax) | Reference(s) |

| This compound | Streptomyces, Nocardia / P. aeruginosa | 10³² | FoxA | 178 ± 16 nM (for Ferri-Nocardamine-FoxA) | ~0.2 µM (for Ferrioxamine B) | Not Reported | [2][5][11] |

| Ferrioxamine B | Streptomyces pilosus | 10³⁰.⁶ | FoxA | Not Reported | ~0.2 µM | 50 pmol/mg cell dry weight/min (for E. coli) | [2][11][12] |

| Ferrichrome | Ustilago sphaerogena / E. coli | 10²⁹.¹ | FhuA | ~0.1 nM | 0.06 µM | 50 pmol/mg cell dry weight/min | [12] |

| Enterobactin | Escherichia coli | 10⁴⁹ | FepA | < 0.1 nM | Not Reported | 150–200 pmol/10⁹ cells/min | [13][14] |

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

This colorimetric assay is a universal method for detecting siderophores. The principle is based on the competition for iron between the siderophore and the strong chelator Chrome Azurol S.

Materials:

-

CAS solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.

-

FeCl₃ solution: 1 mM FeCl₃ in 10 mM HCl.

-

HDTMA solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of ddH₂O.

-

CAS assay solution: Mix the CAS solution with 10 mL of the FeCl₃ solution. Slowly add the HDTMA solution while stirring. The final volume should be 100 mL.

-

Culture supernatant.

-

96-well microplate.

-

Spectrophotometer.

Protocol:

-

Grow the bacterial strain of interest in an iron-deficient medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

-

Incubate at room temperature for 20-30 minutes.

-

Measure the absorbance at 630 nm.

-

A decrease in absorbance compared to a control (uninoculated medium) indicates the presence of siderophores. The percentage of siderophore production can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (CAS solution + medium) and As is the absorbance of the sample (CAS solution + supernatant).[15]

⁵⁵Fe Uptake Assay

This assay directly measures the uptake of iron mediated by siderophores using a radioactive isotope of iron.

Materials:

-

⁵⁵FeCl₃.

-

This compound (or other siderophore).

-

Bacterial culture grown in iron-deficient medium.

-

Uptake buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Scintillation counter.

Protocol:

-

Prepare the ⁵⁵Fe-siderophore complex by incubating ⁵⁵FeCl₃ with an excess of this compound in the uptake buffer.

-

Harvest the bacterial cells grown in iron-deficient medium by centrifugation and wash them with the uptake buffer.

-

Resuspend the cells in the uptake buffer to a desired optical density.

-

Initiate the uptake assay by adding the ⁵⁵Fe-Nocardamine complex to the cell suspension.

-

At various time points, take aliquots of the cell suspension and filter them through a 0.22 µm filter to separate the cells from the medium.

-

Wash the filters with cold uptake buffer to remove any non-specifically bound radioactivity.

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity associated with the cells using a scintillation counter.

-

The rate of iron uptake can be calculated from the increase in cell-associated radioactivity over time.[16]

Mandatory Visualizations

This compound-Mediated Iron Uptake and Signaling Pathway

Caption: this compound-mediated iron uptake and signaling pathway in Gram-negative bacteria.

Experimental Workflow for ⁵⁵Fe Uptake Assay

Caption: Experimental workflow for the ⁵⁵Fe iron uptake assay.

This compound in Drug Development: The "Trojan Horse" Strategy

The high-affinity and specific uptake systems for siderophores in bacteria present a unique opportunity for the targeted delivery of antimicrobial agents. The "Trojan horse" strategy involves conjugating an antibiotic to a siderophore, such as this compound.[8] The resulting conjugate is recognized and actively transported into the bacterial cell via the siderophore uptake pathway. Once inside, the antibiotic is released and can exert its cytotoxic effect.

This approach offers several advantages:

-

Increased Efficacy: By hijacking the siderophore transport system, the antibiotic can achieve a higher intracellular concentration than it would through passive diffusion, potentially overcoming resistance mechanisms like efflux pumps.

-

Enhanced Specificity: As the uptake is mediated by specific siderophore receptors, this strategy can be used to target specific pathogens that express the corresponding transporter.

-

Broadened Spectrum: Antibiotics that are normally ineffective against certain bacteria due to poor membrane permeability can be rendered effective by conjugation to a siderophore that is readily taken up by that bacterium.

While the development of this compound-specific drug conjugates is still an active area of research, the principle has been successfully demonstrated with other siderophores. For example, Cefiderocol is a clinically approved antibiotic that conjugates a cephalosporin to a catechol-type siderophore mimic, enabling its effective uptake by Gram-negative bacteria.[17] The exclusive transport of this compound via the FoxA transporter in P. aeruginosa makes it an attractive candidate for the development of novel siderophore-antibiotic conjugates to combat this opportunistic pathogen.[3]

Conclusion

This compound is a highly efficient siderophore that plays a crucial role in the iron acquisition strategies of many bacteria. Its high affinity for iron, coupled with a specific and tightly regulated transport system, makes it a formidable molecule in the competition for this essential nutrient. A thorough understanding of the mechanisms of this compound function, from its biosynthesis and iron chelation to its transport and regulation, is essential for a complete picture of microbial iron metabolism. Furthermore, the unique properties of the this compound uptake system offer exciting possibilities for the development of novel, targeted antimicrobial therapies that can help address the growing challenge of antibiotic resistance. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound in both basic science and clinical applications.

References

- 1. This compound-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of the Fully Decorated Nocardiosis Associated Polyketide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates this compound synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ternary structure of the outer membrane transporter FoxA with resolved signalling domain provides insights into TonB-mediated siderophore uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Siderophore electrochemistry: relation to intracellular iron release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Direct Measurements of the Outer Membrane Stage of Ferric Enterobactin Transport: POSTUPTAKE BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FOXR1 regulates stress response pathways and is necessary for proper brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ternary structure of the outer membrane transporter FoxA provides insights into TonB-mediated siderophore uptake | eLife [elifesciences.org]

- 16. Interactions of TonB-dependent transporter FoxA with siderophores and antibiotics that affect binding, uptake, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

Nocardamine: A Technical Guide to its Discovery, Biosynthesis, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the siderophore nocardamine, covering its initial discovery, the microorganisms responsible for its production, its biosynthetic pathway, and the experimental methodologies for its isolation, characterization, and bioactivity assessment.

Introduction

This compound, also known as Desferrioxamine E, is a cyclic hydroxamate siderophore, a class of small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment.[1] First identified from a Nocardia species, its production has since been observed in a diverse range of bacteria, particularly within the Actinomycetes.[2] Due to its potent iron-chelating ability, this compound and its derivatives exhibit a variety of biological activities, including antimicrobial and antimalarial properties, making them subjects of interest in drug discovery and development.[2][3] This guide details the fundamental scientific knowledge surrounding this compound, from the organisms that produce it to the methods used to study it.

Discovery and Producing Organisms

This compound was originally isolated as an antibacterial metabolite from a strain of Nocardia.[2] Since its initial discovery, the capacity to synthesize this compound has been identified in a variety of microbial genera. This ability is not confined to a single phylogenetic lineage, indicating a widespread ecological role for this siderophore. The production is typically induced under iron-deficient conditions, a common stressor in many natural environments.[1]

Key microorganisms known to produce this compound include:

-

Nocardia species : The original source of this compound.[2]

-

Streptomyces species : Several species, including Streptomyces sp. H11809, Streptomyces albus J1074, Streptomyces puniceus, Streptomyces avermitilis, and the newly described Streptomyces siderophoricus, are prolific producers.[2][3][4][5] These bacteria are found in both terrestrial and marine environments.[6][7]

-

Pseudomonas stutzeri : This non-fluorescent pseudomonad produces this compound as its primary siderophore in iron-limited media.[1]

-

Rouxiella badensis : The SER3 strain of this bacterium has been shown to produce this compound and utilizes it for its antagonistic activity against fungal pathogens.[8]

-

Citricoccus sp. : A marine isolate, KMM 3890, was found to produce significant amounts of this compound with demonstrated antitumor activity.[9]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a specific gene cluster, often referred to as the dfo or sid cluster.[8][10] The synthesis is tightly regulated by the intracellular iron concentration, primarily through an iron-dependent regulatory protein (IdeR).[2]

Genetic Blueprint: The dfo Gene Cluster

Genomic analyses have identified the core genes required for this compound synthesis. In Rouxiella badensis SER3, for instance, the cluster includes dfoS, dfoC, dfoA, and dfoJ.[8] A similar organization is found in other producers like Streptomyces avermitilis.[2]

-

Precursor Synthesis : The pathway begins with the amino acid L-lysine.

-

Key Enzymatic Steps :

-

Decarboxylation : The dfoA gene encodes a lysine/ornithine decarboxylase, which converts lysine to cadaverine.[8]

-

Hydroxylation : An amine monooxygenase, encoded by a gene like dfoJ, hydroxylates the cadaverine.[8]

-

Acylation : A succinyl-CoA transferase acylates the hydroxylated amine.

-

Peptide Synthesis : A non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase, such as DfoC, catalyzes the formation of the linear tripeptide precursor.[8]

-

Cyclization : The linear molecule is cyclized to form the final this compound structure.

-

Regulation by Iron

This compound production is repressed in the presence of sufficient iron. The IdeR protein acts as a transcriptional repressor.[2] In low-iron conditions, IdeR is inactive, allowing for the transcription of the dfo/sid operon. When iron levels are high, Fe²⁺ binds to IdeR, activating its DNA-binding capability. The IdeR-Fe²⁺ complex then binds to a specific motif in the promoter region of the biosynthetic gene cluster, blocking transcription and halting siderophore production.[2]

Biosynthetic Pathway Diagram

Experimental Protocols

The following sections outline generalized methodologies for the isolation, structural analysis, and bioactivity testing of this compound.

General Workflow for this compound Discovery

The process of discovering and characterizing this compound from a microbial source follows a standard natural product chemistry workflow. This involves cultivation, extraction, purification, and characterization.

Protocol: Isolation and Purification

-

Fermentation : Culture the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium deficient in iron to induce siderophore production. A typical medium might be a yeast extract-malt extract broth without added iron salts. Incubate for 7-14 days with shaking.

-

Extraction : Centrifuge the culture to separate the supernatant from the mycelia. Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.

-

Concentration : Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatography :

-

Initial Fractionation : Subject the crude extract to column chromatography on silica gel, eluting with a solvent gradient (e.g., a step gradient of chloroform-methanol).

-

Fraction Analysis : Collect fractions and analyze them by Thin Layer Chromatography (TLC) and a bioassay (e.g., antibacterial spot test or CAS assay) to identify active fractions.

-

Final Purification : Pool the active fractions and purify them further using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.[6]

-

Protocol: Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.[11][12][13]

-

Mass Spectrometry (MS) :

-

Method : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule.

-

Procedure : Dissolve a small sample in a suitable solvent (e.g., methanol) and inject it into the mass spectrometer.

-

Expected Result : this compound should yield a molecular ion peak corresponding to its chemical formula (C₂₇H₄₈N₆O₉). Tandem MS (MS/MS) can be used to analyze fragmentation patterns for further structural confirmation.[14]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Method : 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the connectivity of atoms.

-

Procedure : Dissolve the pure compound in a deuterated solvent (e.g., CD₃OD or DMSO-d₆) and acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Expected Result : The spectra will reveal characteristic chemical shifts and correlations for the repeating succinyl-cadaverine units that form the cyclic structure of this compound.

-

Protocol: Bioactivity Assays

-

Siderophore Activity (Chrome Azurol S Assay) :

-

Principle : The CAS assay is a colorimetric method to detect siderophores. The blue iron-CAS-HDTMA complex turns orange/yellow when a stronger chelating agent (the siderophore) removes the iron.

-

Procedure : Prepare the CAS shuttle solution. Add a small amount of the purified compound or culture supernatant to the solution.

-

Data Analysis : Measure the change in absorbance at 630 nm. The degree of color change is proportional to the amount of siderophore activity. IC₅₀ values can be calculated to compare potencies.[15]

-

-

Antimicrobial Activity (MIC Determination) :

-

Method : Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure : Prepare a two-fold serial dilution of this compound in a 96-well plate containing a suitable growth medium. Inoculate each well with a standardized suspension of the target microorganism (e.g., Vibrio vulnificus, Mycobacterium tuberculosis). Incubate under appropriate conditions.

-

Data Analysis : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[16]

-

-

Antimalarial Activity Assay :

-

Method : SYBR Green I-based fluorescence assay against Plasmodium falciparum.

-

Procedure : Culture chloroquine-sensitive strains of P. falciparum in human erythrocytes. Add serial dilutions of this compound and incubate. After incubation, lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Data Analysis : Measure fluorescence to quantify parasite proliferation. Calculate the IC₅₀ value, which is the concentration required to inhibit parasite growth by 50%.[3]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's biological activity and characteristics.

Table 1: Bioactivity of this compound and its Derivatives

| Compound | Biological Activity | Target Organism/Assay | Potency (IC₅₀ / MIC) | Reference |

| This compound | Antimalarial | Plasmodium falciparum 3D7 | IC₅₀: 1.5 µM | [3] |

| This compound | Anti-vibriosis | Vibrio vulnificus | MIC: 8 - 128 µg/mL | [16] |

| This compound | Anti-vibriosis | Vibrio alginolyticus | MIC: 8 - 128 µg/mL | [16] |

| This compound | Anti-vibriosis | Vibrio parahaemolyticus | MIC: 8 - 128 µg/mL | [16] |

| This compound | Siderophore Activity | Chrome Azurol S (CAS) Assay | IC₅₀: 9.5 µM | [15] |

| Nocardamin Glucuronide | Siderophore Activity | Chrome Azurol S (CAS) Assay | IC₅₀: 13.4 µM | [15] |

| Deferoxamine (Control) | Siderophore Activity | Chrome Azurol S (CAS) Assay | IC₅₀: 6.3 µM | [15] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Chemical Formula | C₂₇H₄₈N₆O₉ |

| Molecular Weight | 600.70 g/mol |

| HR-ESI-MS | [M+H]⁺ at m/z 601.3556 (Calculated: 601.3559) |

| ¹H NMR (Typical Shifts) | δ 3.4-3.6 (m, -N-CH₂-), δ 2.4-2.6 (t, -CO-CH₂-), δ 1.4-1.6 (m, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (Typical Shifts) | δ 172-174 (-C=O, amide/ester), δ 45-50 (-N-CH₂-), δ 25-35 (-CH₂- chains) |

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used.

Conclusion and Future Perspectives

This compound stands as a well-characterized siderophore with a broad distribution among soil and marine bacteria. Its primary role as an iron scavenger underpins its diverse biological activities, from inhibiting pathogenic microbes like Plasmodium and Vibrio to potentially influencing microbial community dynamics. The elucidation of its biosynthetic pathway and the regulatory mechanisms controlling its production opens avenues for metabolic engineering to enhance yields or generate novel analogs.[10] Future research may focus on leveraging its potent iron-chelating properties for therapeutic applications, such as in the treatment of iron overload disorders or as a "Trojan horse" to deliver antibiotics into bacterial cells. Further exploration of its role in microbial ecology and its potential applications in biotechnology and medicine remains a promising field of study.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivities and Mode of Actions of Dibutyl Phthalates and this compound from Streptomyces sp. H11809 [mdpi.com]

- 4. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates this compound synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Description of Streptomyces siderophoricus sp. nov., a promising this compound-producing species isolated from the rhizosphere soil of Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic peptides of the this compound class from a marine-derived bacterium of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Marine isolate Citricoccus sp. KMM 3890 as a source of a cyclic siderophore this compound with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nocardamin glucuronide, a new member of the ferrioxamine siderophores isolated from the ascamycin-producing strain Streptomyces sp. 80H647 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-vibriosis bioactive molecules from marine-derived variant Streptomyces sp. ZZ741A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Iron Acquisition Mechanism of Nocardamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardamine, a cyclic trihydroxamate siderophore, represents a critical component in the iron acquisition machinery of various actinomycetes, including species of Nocardia and Streptomyces. Its high affinity for ferric iron (Fe³⁺) allows these microorganisms to scavenge this essential nutrient from iron-limited environments. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-mediated iron acquisition, detailing its biosynthesis, transcriptional regulation, and cellular uptake. The guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into potential targets for antimicrobial strategies and the use of this compound as a drug delivery vehicle.

This compound: Structure and Function

This compound, also known as Desferrioxamine E, is a cyclic siderophore with a molecular formula of C₂₇H₄₈N₆O₉ and a molecular weight of 600.7 g/mol .[1][2] Its structure consists of three repeating units of 1-amino-5-(hydroxyamino)pentane linked by succinyl moieties, forming a macrocyclic ring. This structure provides three hydroxamate groups that cooperatively bind to a single ferric iron ion with extremely high affinity (Ka ≈ 10³² M⁻¹).[3] This strong chelation enables microorganisms to solubilize and acquire iron from otherwise insoluble mineral phases in the environment.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a conserved gene cluster, often referred to as the des or noc cluster.[4] This cluster encodes a series of enzymes that catalyze the multi-step conversion of L-lysine into the final macrocyclic product.

The this compound Biosynthetic Gene Cluster

The core of the this compound biosynthetic pathway is encoded by four key genes: desA, desB, desC, and desD. These genes are typically organized in an operon, and their expression is tightly regulated by iron availability.

Table 1: Deduced Functions of Genes in the this compound Biosynthetic Gene Cluster

| Gene | Deduced Function |

| desA | Lysine Decarboxylase: Catalyzes the pyridoxal phosphate (PLP)-dependent decarboxylation of L-lysine to produce cadaverine.[1][3] |

| desB | Cadaverine N-hydroxylase: A flavin-dependent monooxygenase that hydroxylates one of the primary amino groups of cadaverine to yield N-hydroxycadaverine.[1][3][5] |

| desC | N-hydroxycadaverine Acyltransferase: Transfers an acyl group (e.g., succinyl from succinyl-CoA) to the hydroxylated amino group of N-hydroxycadaverine, forming N-succinyl-N-hydroxycadaverine.[4][6] |

| desD | NRPS-Independent Siderophore (NIS) Synthetase: An ATP-dependent enzyme that iteratively condenses three molecules of N-succinyl-N-hydroxycadaverine and catalyzes the final macrolactamization to form this compound.[7][8] |

Biosynthetic Pathway

The biosynthesis of this compound proceeds through the following key steps, as illustrated in the diagram below:

Regulation of this compound Production

The production of this compound is a tightly regulated process, primarily controlled at the transcriptional level in response to intracellular iron concentrations. The key regulator in this process is the Iron-dependent Regulator (IdeR), a member of the Diphtheria toxin repressor (DtxR) family of proteins.[7][9]

The IdeR Regulatory System

Under iron-replete conditions, Fe²⁺ acts as a co-repressor, binding to IdeR. This binding induces a conformational change in the IdeR dimer, increasing its affinity for specific DNA sequences known as "iron boxes" located in the promoter regions of iron-regulated genes, including the des/noc operon.[9][10][11] Binding of the Fe²⁺-IdeR complex to the iron box sterically hinders the binding of RNA polymerase, thereby repressing the transcription of the this compound biosynthetic genes.[12][13]

Conversely, under iron-limiting conditions, Fe²⁺ dissociates from IdeR. The apo-IdeR has a low affinity for the iron box, leading to the de-repression of the des/noc operon and subsequent production of this compound.

Ferri-Nocardamine Transport

Once secreted, this compound binds to extracellular Fe³⁺ to form the ferri-nocardamine complex. This complex is then recognized and actively transported into the bacterial cell through specific membrane-bound transport systems.

Transport in this compound-Producing Organisms

In Streptomyces species, the uptake of ferrioxamines (a class of siderophores that includes this compound) is mediated by ATP-binding cassette (ABC) transporters.[14][15][16][17] The des gene cluster often contains genes encoding components of such a transporter, such as desE, which encodes a periplasmic siderophore-binding protein.[3][6] Additionally, other ABC transporters, such as the CdtABC system in Streptomyces coelicolor, have been implicated in the transport of hydroxamate siderophores.[14][15][16][18] The general mechanism involves the binding of the ferri-siderophore complex to the extracellular binding protein, which then delivers it to the membrane-spanning permease for translocation into the cytoplasm, a process energized by ATP hydrolysis.

"Piracy" of this compound by Other Microorganisms

Some bacteria that do not produce this compound can still utilize it for iron acquisition, a phenomenon known as "siderophore piracy". A well-studied example is Pseudomonas aeruginosa, which can take up ferri-nocardamine via the outer membrane transporter FoxA.[19]

Quantitative Data

The following table summarizes key quantitative parameters associated with this compound and its iron acquisition system.

Table 2: Quantitative Data on this compound Production and Iron Acquisition

| Parameter | Value | Organism/System | Reference |

| This compound Affinity for Fe³⁺ (Ka) | ~10³² M⁻¹ | In vitro | [3] |

| Ferrioxamine B Uptake (Km) | ~0.2 µM | Streptomyces pilosus | [2] |

| This compound Antimalarial Activity (IC₅₀) | 1.5 µM | Plasmodium falciparum 3D7 | [17] |

| Inhibition of this compound Production by Fe³⁺ | >5 µM | Streptomyces avermitilis | [7] |

| IdeR-DNA Binding | Iron-dependent, binds to "iron box" | Mycobacterium tuberculosis, S. erythraea | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-mediated iron acquisition.

Protocol 1: Detection of this compound Production using Chrome Azurol S (CAS) Agar Assay

The CAS assay is a universal method for detecting siderophore production. Siderophores will chelate iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow.

Materials:

-

CAS agar plates (see below for preparation)

-

Bacterial culture

-

Sterile toothpicks or inoculation loops

CAS Agar Preparation (per liter):

-

Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O. Mix with 10 ml of an iron(III) solution (1 mM FeCl₃·6H₂O, 10 mM HCl).

-

Solution 2 (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.

-

Slowly add Solution 1 to Solution 2 while stirring. Autoclave the resulting dark blue solution.

-

Basal Agar: Prepare your desired growth medium (e.g., Bennett's agar) and autoclave.

-

Cool the basal agar to ~50°C and aseptically add the CAS solution to a final concentration of 10% (v/v).

-

Pour plates and allow to solidify.

Procedure:

-

Inoculate the center of a CAS agar plate with a single colony of the test bacterium.

-

Incubate the plate under appropriate growth conditions (e.g., 28-30°C for Streptomyces).

-

Observe the plate daily for the formation of a colored halo around the colony. An orange or yellow halo indicates siderophore production.

Protocol 2: Quantification of this compound by HPLC

Materials:

-

Bacterial culture supernatant

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

This compound standard

Procedure:

-

Grow the bacterial strain in a low-iron medium to induce siderophore production.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered supernatant onto the HPLC system.

-

Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the absorbance at a suitable wavelength (e.g., 210 nm for the peptide backbone or ~435 nm after complexation with iron).

-

Quantify this compound by comparing the peak area to a standard curve generated with purified this compound.

Protocol 3: ⁵⁵Fe-Nocardamine Uptake Assay in Streptomyces spp.

This assay measures the rate of uptake of radio-labeled ferri-nocardamine.

Materials:

-

Streptomyces culture grown in iron-deficient medium

-

⁵⁵FeCl₃

-

Apo-Nocardamine

-

Uptake buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop solution (e.g., ice-cold 0.1 M LiCl)

-

Scintillation fluid and counter

Procedure:

-

Prepare ⁵⁵Fe-Nocardamine by incubating ⁵⁵FeCl₃ with a slight excess of apo-Nocardamine.

-

Harvest Streptomyces mycelium by centrifugation, wash with uptake buffer, and resuspend to a known cell density.

-

Initiate the uptake assay by adding ⁵⁵Fe-Nocardamine to the cell suspension.

-

At various time points, remove aliquots of the cell suspension and immediately filter through a membrane filter (e.g., 0.45 µm nitrocellulose).

-

Wash the filter rapidly with ice-cold stop solution to remove non-specifically bound ⁵⁵Fe-Nocardamine.

-

Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the rate of uptake based on the amount of radioactivity accumulated over time.

Logical Relationships and Experimental Workflows

The study of this compound-mediated iron acquisition involves a series of interconnected experiments. The following diagram illustrates a typical workflow.

Implications for Drug Development

The this compound iron acquisition system presents several opportunities for drug development:

-

Novel Antimicrobial Targets: The enzymes of the this compound biosynthetic pathway, particularly DesA, DesB, DesC, and DesD, are essential for siderophore production and, consequently, for bacterial survival in iron-limited host environments. Inhibitors of these enzymes could act as novel antimicrobial agents.

-

"Trojan Horse" Drug Delivery: this compound can be chemically conjugated to antibiotic molecules. The resulting conjugate can be recognized and actively transported into the bacterial cell via the siderophore uptake system, thereby delivering the antibiotic payload directly to the target pathogen. This strategy can overcome permeability-based drug resistance mechanisms.

Conclusion

The this compound-mediated iron acquisition system is a sophisticated and highly regulated process that is crucial for the survival of many actinomycetes. A thorough understanding of its biosynthesis, regulation, and transport mechanisms not only provides fundamental insights into microbial physiology but also opens up new avenues for the development of novel antimicrobial agents and targeted drug delivery strategies. This technical guide serves as a foundational resource to facilitate further research in this important area.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Characterization of a broadly specific cadaverine N-hydroxylase involved in desferrioxamine B biosynthesis in Streptomyces sviceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Desferrioxamine biosynthesis: diverse hydroxamate assembly by substrate-tolerant acyl transferase DesC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Siderophore Synthetase DesD Catalyzes N-to-C Condensation in Desferrioxamine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The bacterial iron sensor IdeR recognizes its DNA targets by indirect readout - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IdeR is required for iron homeostasis and virulence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ideR, an Essential Gene in Mycobacterium tuberculosis: Role of IdeR in Iron-Dependent Gene Expression, Iron Metabolism, and Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genomic insights and anti-phytopathogenic potential of siderophore metabolome of endolithic Nocardia mangyaensis NH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Mycobacterium tuberculosis IdeR is a dual functional regulator that controls transcription of genes involved in iron acquisition, iron storage and survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of genes involved in siderophore transport in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Nocardamine (Desferrioxamine E) natural sources

An In-depth Technical Guide to the Natural Sources of Nocardamine (Desferrioxamine E)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, known scientifically as Desferrioxamine E, is a cyclic trihydroxamate siderophore. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to sequester ferric iron (Fe³⁺) from the environment, a critical process for their survival and metabolic function. First isolated from Nocardia species, this compound's robust ability to bind iron has garnered significant interest for its potential therapeutic applications, including antimicrobial properties and antitumor activity.[1][2] This guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its isolation and characterization.

Primary Natural Sources

This compound is predominantly a secondary metabolite of bacteria, particularly within the phylum Actinomycetota.[3] Its production is a common trait among soil-dwelling and marine microorganisms, which frequently face iron-limited conditions.

Key microbial producers include:

-

Genus Streptomyces : This genus is a prolific source of this compound. Various terrestrial and marine-derived species are known producers.[4][5] Notable species include Streptomyces olivaceus, Streptomyces griseus, Streptomyces globisporus, and Streptomyces coelicolor.[1][6][7][8]

-

Genus Nocardia : As the original source from which the compound was named, various Nocardia species are known to synthesize this compound.[3][9] These bacteria are widespread in soil and organic matter.[3]

-

Genus Pseudomonas : Pseudomonas stutzeri, a non-fluorescent pseudomonad, has been identified as a producer of this compound, particularly under aerobic, iron-deficient conditions.[1][10]

-

Other Bacterial Genera : Research has also identified this compound production in other bacteria such as Rouxiella badensis, highlighting its distribution beyond the classical actinomycetes.[11]

Quantitative Production of this compound

The yield of this compound is highly dependent on the producing strain and, critically, the culture conditions. Production is typically induced under iron-deficient conditions.[6] Significant variability in yield has been reported in the literature, with optimization of fermentation parameters leading to substantial increases in production.

| Source Organism | Strain | Culture Conditions | Yield | Reference |

| Streptomyces olivaceus | TU 2718 | Optimized medium with L-lysine feeding | Up to 12 g/L | [6] |

| Pseudomonas stutzeri | N/A | Iron-deficient succinate medium (stationary phase) | ~37-38 mg/L | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a well-conserved pathway in producing organisms. It originates from the precursor L-lysine and involves a biosynthetic gene cluster (BGC) typically containing four core genes: desA, desB, desC, and desD.[12]

The key steps in the pathway are:

-

Cadaverine Formation : The enzyme L-lysine decarboxylase (desA) catalyzes the conversion of L-lysine into 1,5-diaminopentane (cadaverine).[12]

-

Hydroxylation : An amine monooxygenase (desB) hydroxylates the terminal amino group of cadaverine.

-

Acylation : An acyltransferase (desC) adds a succinyl group from succinyl-CoA to the N-hydroxyamino group, forming N-hydroxy-N-succinyl-cadaverine (HSC).[12]

-

Cyclization : Three units of HSC are condensed and cyclized by a NRPS-independent siderophore (NIS) synthetase (desD) to form the final macrocyclic structure of this compound (Desferrioxamine E).[12]

Production is tightly regulated by environmental iron levels. In iron-replete conditions, a ferric uptake regulator (Fur) or a diphtheria toxin repressor (DtxR)-like protein typically represses the expression of the des gene cluster, halting siderophore production.

Experimental Protocols

The following sections outline a generalized methodology for the isolation and characterization of this compound from microbial cultures, based on established protocols.[1]

Microbial Culture and Induction

-

Strain Selection : Select a known this compound-producing strain, such as Streptomyces olivaceus or Pseudomonas stutzeri.

-

Inoculum Preparation : Grow an initial culture in a nutrient-rich medium (e.g., Tryptic Soy Broth) to generate sufficient biomass.

-

Production Medium : Prepare a chemically defined, iron-deficient medium. A common base is a succinate medium.[1] The key is to limit the concentration of Fe³⁺ to induce siderophore biosynthesis.

-

Fermentation : Inoculate the iron-deficient production medium with the starter culture. Grow at the optimal temperature for the selected microorganism (e.g., 25-30°C) with agitation for several days (e.g., 40-72 hours) until the stationary phase is reached.[1]

Isolation and Purification

-

Cell Removal : Centrifuge the culture broth at high speed (e.g., 10,000 x g) to pellet the microbial cells.

-

Supernatant Collection : Carefully decant and collect the supernatant, which contains the secreted this compound.

-

Concentration : Reduce the volume of the supernatant significantly using rotary evaporation under reduced pressure.[1]

-

Solvent Extraction :

-

Perform a liquid-liquid extraction on the concentrated supernatant. A common method involves using a chloroform/phenol (1:1, v/w) mixture.[1] this compound will partition into the organic phase.

-

Separate the organic phase and back-extract with water. The this compound will move to the aqueous phase.

-

-

Crude Product Recovery : Evaporate the final aqueous phase to dryness under reduced pressure to yield a crude, colorless compound.[1]

-

Purification :

-

Recrystallize the crude product from methanol or water to improve purity.[1]

-

For higher purity, employ chromatographic techniques. Reversed-phase High-Performance Liquid Chromatography (HPLC) with a C18 column is highly effective for final purification.

-

Characterization and Quantification

-

Spectrophotometry : The Fe³⁺-Nocardamine complex exhibits a deep red color with a characteristic absorbance maximum that can be used for initial detection and quantification.

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight of the purified compound (C₂₇H₄₈N₆O₉, MW: 600.7 g/mol ).[7]

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure and confirm its identity by comparing spectral data with known standards.

References

- 1. researchgate.net [researchgate.net]

- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic peptides of the this compound class from a marine-derived bacterium of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. research.sahmri.org.au [research.sahmri.org.au]

- 9. Siderophore Production by Pseudomonas stutzeri under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Iron Scavenger's Arsenal: A Technical Guide to the Biological Activity of Nocardamine and Its Derivatives

For Immediate Release

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biological activities of Nocardamine, a cyclic hydroxamate siderophore, and its synthetic derivatives. This compound, primarily known for its high-affinity iron (III) chelation, has garnered significant interest for its potential therapeutic applications, ranging from antimicrobial to anticancer activities. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Biological Activity: Iron Chelation

This compound, also known as Desferrioxamine E, is a robust iron chelator produced by various microorganisms, including species of Streptomyces and Nocardia. Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment, a critical nutrient for most living organisms. This high affinity for iron is the foundation for its diverse biological effects. The iron-chelating capability of this compound is attributed to its three hydroxamate groups, which coordinate with a central iron atom.

Mechanism of Iron Chelation

This compound's structure allows it to form a stable, hexadentate octahedral complex with a single ferric ion. This sequestration of iron is a key mechanism behind its antimicrobial and anticancer properties, as it deprives pathogenic microorganisms and cancer cells of this essential element.

Caption: this compound chelating a ferric iron (Fe³⁺) ion.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives are primarily linked to their ability to limit the availability of iron, which is crucial for microbial growth and proliferation. While some studies report weak or no direct antimicrobial activity for this compound itself, its derivatives and its iron-sequestering nature hold therapeutic promise.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various microbial strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Mycobacterium smegmatis | 10 µM | |

| This compound | Mycobacterium bovis | 10 µM | |

| This compound | Vibrio vulnificus | 8 - 128 | [1] |

| This compound | Vibrio alginolyticus | 8 - 128 | [1] |

| This compound | Vibrio parahaemolyticus | 8 - 128 | [1] |

| Dehydroxythis compound | Vibrio vulnificus | 8 - 128 | [1] |

| Dehydroxythis compound | Vibrio alginolyticus | 8 - 128 | [1] |

| Dehydroxythis compound | Vibrio parahaemolyticus | 8 - 128 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound or derivative) stock solution

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity

The anticancer potential of this compound and its derivatives is an area of active research. The primary proposed mechanism is the induction of iron starvation in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, iron chelation can trigger ferroptosis, a form of iron-dependent programmed cell death.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound and its derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound | T47D | Breast Cancer | 6 | |

| This compound | SK-MEL-5 | Melanoma | 18 | |

| This compound | SK-MEL-28 | Melanoma | 12 | |

| This compound | RPMI-7951 | Melanoma | 14 | |

| This compound | NCI-H187 | Small Cell Lung Cancer | 13.96 µg/mL | [2] |

| Dehydroxythis compound | Vero | Kidney (non-cancerous) | 16.57 µg/mL | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound or derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.